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Compound of Interest

Compound Name: AZ191

Cat. No.: B605721

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity
profile of AZ191, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase
1B (DYRK1B). The information is compiled from publicly available research, focusing on
guantitative data, experimental methodologies, and relevant signaling pathways to support
further investigation and drug development efforts.

Executive Summary

AZ191 is a well-characterized small molecule inhibitor of DYRK1B with an IC50 of 17 nM in
cell-free assays. While it demonstrates significant selectivity for DYRK1B, it also exhibits
activity against the closely related DYRK1A and DYRK2 kinases, with IC50 values of 88 nM
and 1890 nM, respectively. Kinome-wide screening has identified a limited number of additional
off-target kinases that are inhibited by AZ191 at a concentration of 1 uM. This guide provides
the detailed selectivity data, the experimental protocols used to generate this data, and
visualizations of the primary signaling pathway of DYRK1B and the experimental workflow for
assessing kinase inhibition.

Data Presentation: AZ191 Kinase Inhibition Profile

The following tables summarize the quantitative data on the inhibitory activity of AZ191 against
its primary target, related kinases, and other identified off-target kinases.
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Table 1: Potency of AZ191 against DYRK Family Kinases

Kinase IC50 (nM) Selectivity vs. DYRK1B
DYRK1B 17

DYRK1A 88 5.2-fold

DYRK2 1890 111-fold

Data sourced from in vitro radioactivity-based substrate phosphorylation assays.[1][2]

Table 2: Off-Target Kinase Profile of AZ191

A KinomeScan™ assay screening of AZ191 at a concentration of 1 uM against a panel of over
400 kinases identified the following 8 non-mutated kinases as potential off-targets.

Off-Target Kinase

CIT

DRAK1

DYRK1A

MEKS

MKNK2

PRKD2

RPS6KA4

YSK4

It is important to note that the publicly available literature does not provide the specific
percentage of inhibition or IC50 values for these off-target kinases from the primary
KinomeScan™ data.[3]

Experimental Protocols
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The following section details the methodologies employed in the key experiments cited in this
guide.

In Vitro Radioactivity-Based Kinase Assay (for IC50
Determination)

This protocol outlines the general procedure used to determine the half-maximal inhibitory
concentration (IC50) of AZ191 against DYRK kinases.

Objective: To quantify the potency of AZ191 in inhibiting the enzymatic activity of purified
DYRK1A, DYRK1B, and DYRK?2.

Materials:

Purified recombinant human EGFP-DYRK1A, EGFP-DYRK1B, or EGFP-DYRK2.
e AZ191 compound of varying concentrations.

e Substrate peptide: Woodtide (RRRFRPASPLRGPPK).

o [y-32P]ATP or [y-33P]ATP (radiolabeled).

» Kinase assay buffer (e.g., 50 mM Tris/HCI pH 7.5, 0.1 mM EGTA, 10 mM MgCiI2, 0.1% [-
mercaptoethanol).

o P81 phosphocellulose paper.
» Phosphorimager or scintillation counter.
Procedure:

¢ Kinase Reaction Preparation: In a microcentrifuge tube, combine the purified EGFP-DYRK
kinase with the kinase assay buffer.

« Inhibitor Addition: Add varying concentrations of AZ191 or a vehicle control (e.g., DMSO) to
the kinase reaction mixtures.
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« Initiation of Reaction: Start the kinase reaction by adding a mixture of the Woodtide substrate
peptide (final concentration, e.g., 50 uM) and radiolabeled ATP (final concentration, e.g., 0.1
mM).

 Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 10-30 minutes)
to allow for substrate phosphorylation.

o Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto
P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the
unincorporated ATP will not.

o Washing: Wash the P81 papers extensively with a suitable wash buffer (e.g., phosphoric
acid) to remove any unbound radiolabeled ATP.

o Detection and Quantification: The amount of incorporated radioactivity on the P81 paper is
guantified using a phosphorimager or a scintillation counter.

o Data Analysis: The kinase activity is calculated for each AZ191 concentration relative to the
vehicle control. The IC50 value is then determined by fitting the data to a dose-response
curve.

DiscoverX KINOMEscan™ Assay

Obijective: To profile the selectivity of AZ191 against a large panel of human kinases.

Methodology: The KINOMEscan™ platform utilizes a competition binding assay. An active site-
directed ligand is immobilized to a solid support. The kinase of interest is then incubated with
this immobilized ligand and the test compound (AZ191). The amount of kinase bound to the
immobilized ligand is measured. If AZ191 binds to the kinase, it will prevent the kinase from
binding to the immobilized ligand, resulting in a lower signal. The results are typically reported
as the percentage of kinase remaining bound in the presence of the test compound compared
to a control.

Mandatory Visualizations
DYRK1B Signaling Pathway
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DYRK1B is implicated in several critical cellular signaling pathways, including the Hedgehog,
MTOR/AKT, and RAF/MEK/ERK pathways. These pathways regulate cell cycle progression,
proliferation, and survival.
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Prepare Reaction Mix:
- Purified Kinase
- Kinase Buffer

- AZ191 (varying conc.)

Initiate Reaction:

Add Substrate (Woodtide)
& [y-32P]ATP

Incubate at 30°C

l

Terminate Reaction:
Spot on P81 Paper

l

Wash P81 Paper

Detect Radioactivity:
(Phosphorimager)

Data Analysis:
Calculate 1C50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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